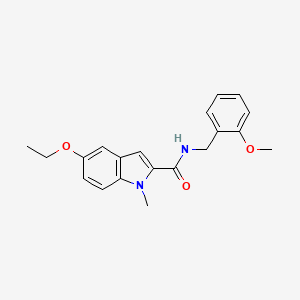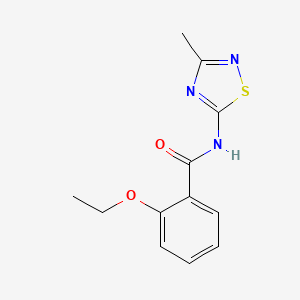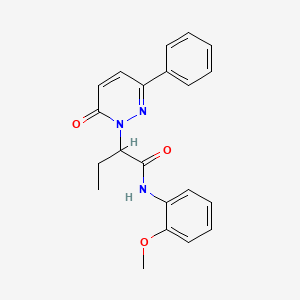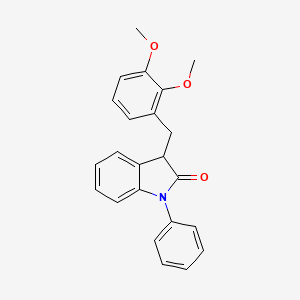![molecular formula C14H17N5S B11372168 N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine](/img/structure/B11372168.png)
N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic molecule that features a tetrazole ring and a phenylpropynyl group. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with the Phenylpropynyl Group: The final step involves coupling the tetrazole derivative with a phenylpropynyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it useful in the design of enzyme inhibitors and receptor ligands .
Medicine
Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenylpropynyl group can enhance the compound’s lipophilicity, aiding in membrane penetration and bioavailability.
相似化合物的比较
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
3-Phenylprop-2-yn-1-amine: A compound with a similar phenylpropynyl group but lacking the tetrazole ring.
Uniqueness
The uniqueness of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE lies in its combination of a tetrazole ring and a phenylpropynyl group. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C14H17N5S |
|---|---|
分子量 |
287.39 g/mol |
IUPAC 名称 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(3-phenylprop-2-ynyl)propan-1-amine |
InChI |
InChI=1S/C14H17N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,6,10-12H2,1H3 |
InChI 键 |
HSWJRJXYFSVBJM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)SCCCNCC#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372086.png)
![N-cycloheptyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372098.png)


![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11372119.png)

![N-butyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372131.png)

![5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372137.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11372146.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B11372149.png)
![3-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11372163.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372164.png)
